7-(3,4-Diethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(3,4-Diethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of 7-(3,4-Diethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the Biginelli-type reaction, which is a multicomponent reaction involving the condensation of an aldehyde, a β-keto ester, and urea or thiourea. This reaction can be carried out under catalyst-free conditions in boiling DMF (dimethylformamide) to yield the desired product in good yields .
Chemical Reactions Analysis
7-(3,4-Diethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with halogenated compounds to form various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antitumor agent due to its ability to inhibit various enzymes involved in the proliferation of malignant cells, such as casein kinase 2 (CK2) and phosphoinositide 3-kinase (PI3K) . Additionally, it has shown promise as an anti-inflammatory agent by inhibiting cyclooxygenase-2 (COX-2) activity . In material science, pyrazolo[1,5-a]pyrimidine derivatives, including this compound, have been investigated for their significant photophysical properties .
Mechanism of Action
The mechanism of action of 7-(3,4-Diethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit enzymes like CK2 and PI3K, which play crucial roles in cell proliferation and survival . The anti-inflammatory activity is mediated through the inhibition of COX-2, which reduces the production of pro-inflammatory mediators such as prostaglandins .
Comparison with Similar Compounds
Similar compounds to 7-(3,4-Diethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid include other azolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. These compounds share a similar heterocyclic structure and exhibit diverse biological activities. For example, pyrazolo[1,5-a]pyrimidines have been recognized as purine analogs with c-AMP phosphodiesterase inhibitory activity and as tyrosine kinase inhibitors
Properties
Molecular Formula |
C15H17N5O4 |
---|---|
Molecular Weight |
331.33 g/mol |
IUPAC Name |
7-(3,4-diethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H17N5O4/c1-3-23-12-6-5-9(7-13(12)24-4-2)11-8-10(14(21)22)16-15-17-18-19-20(11)15/h5-8,11H,3-4H2,1-2H3,(H,21,22)(H,16,17,19) |
InChI Key |
PQWZSZNBXRDSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C=C(NC3=NN=NN23)C(=O)O)OCC |
Origin of Product |
United States |
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